2-chloro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-chloro-6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-3-2-4-8-12-9(11)7(5-14)10(15)13(6)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDACELIPLOLUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(C(=O)N12)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a pyrido-pyrimidine core, which is significant for its biological activity. The compound's unique functional groups contribute to its interaction with various biological targets.
Anticancer Activity
Research indicates that compounds with pyrido[1,2-a]pyrimidine structures exhibit promising anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that related compounds significantly inhibited the growth of cancer cells, including HeLa and A375 lines, suggesting a potential mechanism involving cyclin-dependent kinase (CDK) inhibition .
The mechanism of action for this compound appears to involve the modulation of key signaling pathways associated with cell cycle regulation and apoptosis. Specifically, it may act as an inhibitor of CDK enzymes, which are crucial for cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of pyrido[1,2-a]pyrimidine derivatives in preclinical models:
- In vitro Studies : A study assessing the cytotoxic effects of related compounds on human tumor cell lines reported IC50 values indicating potent antiproliferative effects .
- In vivo Models : Animal studies have shown that administering these compounds can lead to significant tumor regression in xenograft models, supporting their potential as therapeutic agents .
Data Table: Biological Activities and IC50 Values
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to the 4-oxo-4H-pyrido[1,2-a]pyrimidine family, which is structurally analogous to other pyrimidine derivatives but distinguished by substituents that modulate reactivity and bioactivity. Key comparisons include:
| Compound Name | Substituents | Molecular Formula | Key Properties/Applications | Reference |
|---|---|---|---|---|
| 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | Cl at C2, no methyl group | C₉H₅ClN₂O₂ | Intermediate for pyrrolo-pyrimidine synthesis | |
| (2E)-2-(Biphenyl)imidazo[1,2-a]pyrimidine-3-yl-prop-2-en-1-one | Biphenyl, nitro groups | C₂₆H₁₈N₄O₃ | Antitumor activity via enzyme modulation | |
| 2-[(3,5-Difluoro-3'-methoxybiphenyl-4-yl)amino]nicotinic acid | Difluoro, methoxy, biphenyl | C₁₉H₁₄F₂N₂O₃ | Psoriasis treatment |
- The chlorine atom at C2 increases electrophilicity at the carbonyl group, facilitating condensation reactions with amines or esters (e.g., in the synthesis of pyrrolo-pyrimidine derivatives) . Compounds with biphenyl or nitro groups (e.g., imidazo[1,2-a]pyrimidine derivatives) exhibit stronger antitumor activity due to enhanced π-π stacking and enzyme inhibition .
Q & A
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
